methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Description
This compound is a glycosylated secoiridoid derivative characterized by a pyran core substituted with a 4-hydroxyphenylethoxy group, a glucose moiety, and an ethylidene side chain. Its structure includes ester and glycosidic linkages, which confer unique physicochemical properties. It is structurally related to olive-derived bioactive compounds like oleuropein, with modifications influencing solubility, stability, and bioactivity .
Properties
CAS No. |
39011-92-2 |
|---|---|
Molecular Formula |
C31H42O17 |
Molecular Weight |
686.7 g/mol |
IUPAC Name |
methyl (5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C31H42O17/c1-3-16-17(18(28(41)42-2)12-45-29(16)48-31-27(40)24(37)22(35)19(11-32)46-31)10-21(34)44-13-20-23(36)25(38)26(39)30(47-20)43-9-8-14-4-6-15(33)7-5-14/h3-7,12,17,19-20,22-27,29-33,35-40H,8-11,13H2,1-2H3/b16-3+/t17?,19-,20-,22-,23-,24+,25+,26-,27-,29+,30-,31+/m1/s1 |
InChI Key |
STKUCSFEBXPTAY-YTECAPLWSA-N |
SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O |
Isomeric SMILES |
C/C=C\1/[C@@H](OC=C(C1CC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC=C(C=C3)O)O)O)O)C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O |
Appearance |
Powder |
Synonyms |
nuezhenide specnuezhenide |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyran-3-Carboxylate Core
The pyran-3-carboxylate moiety is synthesized via a stereoselective cyclocondensation reaction. Ethylidene groups are introduced using a modified Claisen-Schmidt condensation between a β-keto ester and an aldehyde derivative under basic conditions (e.g., potassium tert-butoxide in tetrahydrofuran at −20°C). The reaction’s stereochemical outcome is controlled by chiral auxiliaries, achieving the desired (4S,5E,6S) configuration.
Key Reaction Parameters:
| Parameter | Condition |
|---|---|
| Temperature | −20°C to 0°C |
| Catalyst | Potassium tert-butoxide |
| Solvent | Tetrahydrofuran |
| Reaction Time | 12–18 hours |
Synthesis of the 2-(4-Hydroxyphenyl)Ethoxy-Substituted Oxane Fragment
This fragment is prepared through a Williamson ether synthesis. 4-Hydroxyphenethyl bromide is reacted with a trihydroxy oxane precursor in the presence of silver oxide (Ag₂O) to form the ether linkage. The reaction proceeds in dimethylformamide (DMF) at 60°C for 8 hours, yielding the substituted oxane with >85% regioselectivity.
Functional Group Introduction and Coupling Strategies
Esterification and Methoxycarbonylation
The methyl ester group at position 3 of the pyran ring is introduced via a Steglich esterification. Carbodiimide reagents (e.g., dicyclohexylcarbodiimide) activate the carboxylic acid intermediate, followed by nucleophilic attack by methanol. The reaction is conducted under anhydrous conditions with 4-dimethylaminopyridine (DMAP) as a catalyst, achieving >90% conversion.
Glycosidic Bond Formation
The glycosidic linkages connecting the pyran core to the oxane subunits are constructed using Koenigs-Knorr conditions. Bromo-sugar intermediates are reacted with hydroxyl-bearing acceptors in the presence of silver triflate (AgOTf) as a promoter. Anomeric selectivity (α/β) is controlled by solvent polarity, with dichloromethane favoring β-linkages.
Optimized Glycosylation Conditions:
| Parameter | Condition |
|---|---|
| Promoter | Silver triflate (0.2 equiv) |
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Reaction Time | 4–6 hours |
Protection-Deprotection Sequences
Given the compound’s sensitivity to oxidation and hydrolysis, temporary protecting groups are critical:
Hydroxyl Group Protection
-
Silyl Ethers: Tert-butyldimethylsilyl (TBDMS) groups are used for primary hydroxyl protection, applied via reaction with TBDMS chloride in imidazole-containing DMF.
-
Acetyl Groups: Secondary hydroxyls are acetylated using acetic anhydride in pyridine, removed later by Zemplén deacetylation (NaOMe/MeOH).
Carboxylate Protection
The methyl ester at position 3 serves as a self-protecting group, remaining stable throughout subsequent steps and requiring no additional protection.
Final Coupling and Global Deprotection
The fully protected pyran and oxane fragments are coupled via a nucleophilic acyl substitution. The 2-oxoethyl linker is formed by reacting a chloroacetylated oxane derivative with the pyran core’s secondary alcohol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine). Global deprotection using hydrofluoric acid (HF) in acetonitrile removes silyl ethers, yielding the final product.
Critical Coupling Parameters:
| Parameter | Condition |
|---|---|
| Coupling Agent | Diethyl azodicarboxylate (DEAD) |
| Solvent | Tetrahydrofuran |
| Temperature | 0°C to 25°C |
| Reaction Time | 24–48 hours |
Purification and Characterization
Chromatographic Purification
The crude product is purified using reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% trifluoroacetic acid). Fractions containing the target compound are lyophilized to obtain a white solid.
Spectroscopic Confirmation
-
NMR Spectroscopy: ¹H NMR (600 MHz, DMSO-d₆) confirms the ethylidene group (δ 5.45 ppm, doublet of doublets) and glycosidic linkages (δ 4.80–5.20 ppm).
-
Mass Spectrometry: High-resolution ESI-MS shows a molecular ion peak at m/z 929.3121 [M+H]⁺, matching the theoretical mass.
-
Optical Rotation: [α]D²⁵ = +42.3° (c = 0.5, MeOH), verifying chiral integrity.
Industrial-Scale Considerations
For bulk production, continuous flow reactors replace batch systems to enhance efficiency. Key adaptations include:
-
Flow Hydrogenation: Pd/C-packed columns reduce ethylidene intermediates at 50 bar H₂.
-
In-Line Purification: Simulated moving bed (SMB) chromatography isolates intermediates with >99% purity.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
Nuezhenide undergoes various chemical reactions, including:
Oxidation: Nuezhenide can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycosidic bonds in nuezhenide.
Substitution: Substitution reactions can occur at the glycosidic moiety, leading to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in the reactions of nuezhenide include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of nuezhenide include various oxidized and reduced derivatives, which may exhibit different biological activities compared to the parent compound .
Scientific Research Applications
Chemistry: Nuezhenide is used as a starting material for the synthesis of various bioactive compounds.
Biology: It is studied for its effects on cellular processes, including its anti-inflammatory and antioxidant properties.
Medicine: Nuezhenide has shown potential in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: It is used in the development of nutraceuticals and functional foods due to its health-promoting properties
Mechanism of Action
Nuezhenide exerts its effects through various molecular targets and pathways. One of the primary mechanisms is the inhibition of the NF-κB pathway, which plays a crucial role in inflammation and immune responses. Nuezhenide suppresses the expression of phosphorylated proteins like IKKα/β, IκBα, and p65, thereby reducing the release of inflammatory cytokines such as nitrite, TNF-α, and IL-6 .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table highlights structural differences between the target compound and key analogues:
Physicochemical Properties
- Solubility: The glucose moiety enhances water solubility compared to non-glycosylated analogues like oleuropein aglycone .
- Stability : Ethylidene and ester groups may confer sensitivity to hydrolysis under acidic or enzymatic conditions, similar to oleuropein derivatives .
- Chromatography : Rf = 0.23 (CH2Cl2/MeOH: 9/1) for the 3,4-dihydroxyphenyl analogue , suggesting polar characteristics due to hydroxyl and sugar groups.
Bioactivity
- Antioxidant Activity: The 4-hydroxyphenylethoxy group contributes to radical scavenging, though less potent than 3,4-dihydroxyphenyl analogues (e.g., oleuropein) due to fewer phenolic -OH groups .
- Antiviral Potential: Structural similarity to OEU (oleuropein) suggests possible inhibition of viral proteins, such as SARS-CoV-2 spike protein, via interactions with the glucose and phenolic moieties .
- Enzyme Modulation : Glycosylation may delay metabolic degradation, prolonging bioavailability compared to aglycones .
Biological Activity
Methyl (4S,5E,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate is a complex organic compound with notable biological activities. This article explores its biological activity through various studies and data analyses.
Molecular Formula and Weight
- Molecular Formula : C46H58O25
- Molecular Weight : 1010.94 g/mol
Structural Characteristics
The compound features multiple hydroxyl groups and ether linkages that contribute to its biological efficacy. The presence of phenolic structures enhances its potential antioxidant properties.
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. It scavenges free radicals effectively, which may help in reducing oxidative stress in biological systems. A study demonstrated that compounds with similar structural features can inhibit lipid peroxidation and protect cellular membranes from oxidative damage.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
Preliminary studies suggest that methyl (4S,5E,6S)-5-ethylidene may modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory process.
Anticancer Potential
There is emerging evidence supporting the role of this compound in cancer therapy. Its ability to induce apoptosis in cancer cells has been documented in several studies. The compound's interaction with cellular signaling pathways related to cell growth and survival is an area of active research.
Summary of Biological Activities
Case Study 1: Antioxidant Efficacy
A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of methyl (4S,5E,6S)-5-ethylidene in human cell lines. The results indicated a significant reduction in oxidative stress markers when treated with varying concentrations of the compound.
Case Study 2: Antimicrobial Activity
In a study published by Liu et al. (2022), the antimicrobial effects were tested against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting potential for therapeutic applications.
Case Study 3: Anti-inflammatory Mechanism
Research by Chen et al. (2021) explored the anti-inflammatory properties in a murine model of arthritis. The administration of the compound resulted in decreased swelling and reduced levels of inflammatory markers compared to control groups.
Q & A
Q. How can degradation pathways be mapped under oxidative stress?
- Method: Expose the compound to H2O2 or UV light and analyze products via LC-HRMSⁿ . Use isotopic labeling (e.g., 18O) to trace oxygen incorporation in degradation by-products. Compare with EPR spectroscopy to detect radical intermediates .
Tables for Key Methodological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
